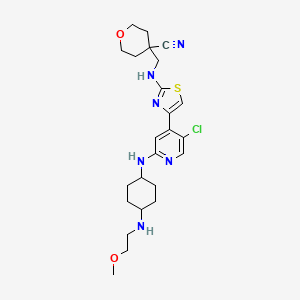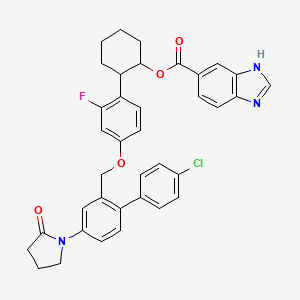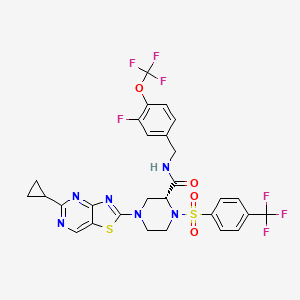
2-(((2-((2-(二甲氨基)乙基)(乙基)氨基)-2-氧代乙基)氨基)甲基)异烟酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
KDM5-C49 is a potent and selective inhibitor of KDM5 (also known as JARID1). KDM5-C49 displays 25-100-fold selectivity between KDM5B and KDM6B. Members of the KDM5 (also known as JARID1) family regulate cell proliferation and stem cell self-renewal and differentiation.
科学研究应用
Role in Cancer Research
KDM5-C49 is a potent and selective inhibitor of KDM5 demethylases . These demethylases, particularly KDM5A, play a significant role in driving multiple human diseases, especially cancers . By inhibiting KDM5A, KDM5-C49 can potentially serve as an anti-cancer agent .
Application in Breast Cancer Treatment
KDM5-C49 has shown potential in the treatment of breast cancer. The knockdown of KDM5A or treatment with KDM5 inhibitors, such as KDM5-C49, augmented the sensitivity of endocrine-resistant luminal breast cancer cells to fulvestrant . This suggests that KDM5-C49 could be used in combination with other drugs to enhance their effectiveness .
Epigenetics Modulation
KDM5-C49 plays a role in epigenetics modulation. It inhibits KDM5 demethylases, which are involved in the regulation of histone methylation, a key posttranslational modification of chromatin . This regulation affects a wide array of nuclear activities including the maintenance of genome integrity, transcriptional regulation, and epigenetic inheritance .
Inhibition of Tumor Cell Proliferation
The highly polar carboxylate group of KDM5-C49 restricts its cellular permeability, so it has IC50 >1 µM for inhibiting demethylation of H3K4 in U2OS human osteosarcoma cell line and in human breast adenocarcinoma MCF7 tumor cell proliferation assay . This suggests that KDM5-C49 could be used to inhibit tumor cell proliferation .
Role in Hematology
KDM5A, which can be inhibited by KDM5-C49, is involved in hematopoietic cell proliferation and alters myelo-erythropoietic differentiation . This suggests that KDM5-C49 could have applications in the field of hematology .
Potential in Drug Resistance and Recurrence
The treatment of breast cancer still faces challenges, particularly in terms of drug resistance and recurrence . KDM5-C49, as a KDM5 inhibitor, holds great promise in improving treatment precision and potentially overcoming these challenges .
属性
IUPAC Name |
2-[[[2-[2-(dimethylamino)ethyl-ethylamino]-2-oxoethyl]amino]methyl]pyridine-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4O3/c1-4-19(8-7-18(2)3)14(20)11-16-10-13-9-12(15(21)22)5-6-17-13/h5-6,9,16H,4,7-8,10-11H2,1-3H3,(H,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGGMVQDDHDCRDM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCN(C)C)C(=O)CNCC1=NC=CC(=C1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.38 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(((2-((2-(Dimethylamino)ethyl)(ethyl)amino)-2-oxoethyl)amino)methyl)isonicotinic acid | |
CAS RN |
1596348-16-1 |
Source


|
| Record name | KDM5-C49 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1596348161 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | KDM5-C49 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6OQJ5L847C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q & A
Q1: What is the primary mechanism of action of KDM5-C49?
A1: KDM5-C49 functions as an inhibitor of histone lysine demethylases, particularly targeting the KDM5 family []. These enzymes play a crucial role in regulating gene expression by removing methyl groups from histones, proteins that package and organize DNA. While its specific downstream effects remain a subject of ongoing research, inhibiting KDM5 could potentially impact the expression of genes involved in cell growth, differentiation, and other vital cellular processes.
Q2: Have any crystal structures been solved with KDM5-C49 bound to its target proteins?
A2: Yes, several crystal structures have been determined with KDM5-C49 bound to various human histone demethylases. These include complexes with JARID1C [], PLU-1 (JARID1B) [], UTY [], and JMJD2C []. These structures provide valuable insights into the specific interactions between KDM5-C49 and its target enzymes at the molecular level.
Q3: What structural features of KDM5-C49 are important for its inhibitory activity?
A3: Structural analysis of KDM5-C49 bound to KDM5B, a member of the KDM5 family, reveals key interactions crucial for its inhibitory activity []. The isonicotinic acid core of KDM5-C49 forms specific interactions with the enzyme's active site. Additionally, the substituent at the carbon-6 position of the isonicotinic acid ring plays a significant role in determining the compound's potency. Modifications at this position can influence the molecule's interaction with the target enzyme, potentially leading to enhanced inhibition [].
Q4: Are there any potential strategies to improve the potency of KDM5-C49 based on its structure?
A4: Research suggests several avenues for enhancing KDM5-C49's potency []. One approach involves combining structural elements from other KDM5 inhibitors, such as N19, which shares the isonicotinic acid core but possesses different substituents. Additionally, replacing the ring halogen atoms with groups that maximize interactions with specific polar or charged residues within the enzyme's active site (e.g., Arg-73, Gln-75, Asp-412) presents another strategy for improvement.
Q5: Has KDM5-C49 demonstrated any potential in preclinical models of disease?
A5: While the provided abstracts do not mention specific preclinical disease models, one study explored KDM5-C49's effects on multiple myeloma cells within a 3D in vitro model []. This study focused on KDM5-C49's potential to modulate the epigenetic landscape of these cancer cells. Further research is needed to fully elucidate its efficacy and therapeutic potential in various disease models.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(S)-(3-fluoro-2-(trifluoromethyl)pyridin-4-yl)(1-(5-fluoropyrimidin-2-yl)-6-methyl-6,7-dihydro-1H-[1,2,3]triazolo[4,5-c]pyridin-5(4H)-yl)methanone](/img/structure/B608236.png)
![6-[2-chloro-6-(trifluoromethoxy)phenyl]-1H-benzimidazol-2-ol](/img/structure/B608237.png)
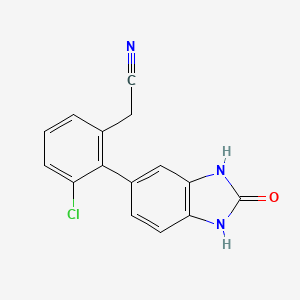
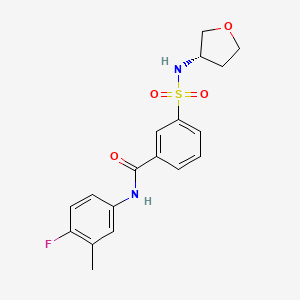


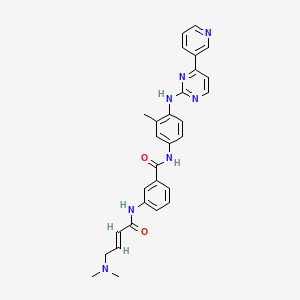
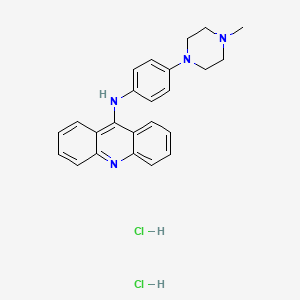
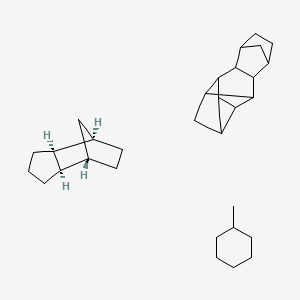
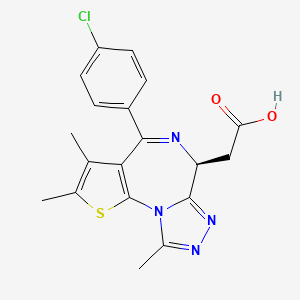
![N-[(6-methyl-2-oxo-4-propyl-1H-pyridin-3-yl)methyl]-6-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]-1-propan-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B608254.png)
